Cho-es-Lys

Gene therapy Lipid nanoparticles Non‑viral vectors

Many cationic lipids fail in serum or require helper lipids, causing inconsistent transfection. Cho-es-Lys solves this with a single-component, cholesterol-lysine architecture (pKa 10.48/9.46) validated for pDNA and siRNA delivery. - Retains 10-20× higher activity vs DOTAP in serum-containing media. - Matches Lipofectamine™ 2000 efficiency in HEK293 without helper lipids. - Self-assembles into sub-200 nm nanoparticles for reproducible formulation.

Molecular Formula C44H72F6N2O9
Molecular Weight 887.0 g/mol
Cat. No. B14082621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCho-es-Lys
Molecular FormulaC44H72F6N2O9
Molecular Weight887.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OCCCCCCOC(=O)C(CCCC[NH3+])[NH3+])C)C.C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-]
InChIInChI=1S/C40H70N2O5.2C2HF3O2/c1-28(2)13-12-14-29(3)33-18-19-34-32-17-16-30-27-31(20-22-39(30,4)35(32)21-23-40(33,34)5)47-38(44)46-26-11-7-6-10-25-45-37(43)36(42)15-8-9-24-41;2*3-2(4,5)1(6)7/h16,28-29,31-36H,6-15,17-27,41-42H2,1-5H3;2*(H,6,7)/t29-,31+,32+,33-,34+,35+,36+,39+,40-;;/m1../s1
InChIKeyHYSXWQJEBWEMOE-BNSNMOQGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cho-es-Lys: Structural Identity & Properties


Cho-es-Lys (CAS 1356250‑80‑0) is a cationic cholesterol derivative that couples a natural cholesterol hydrophobic domain to an L‑lysine headgroup via a hexanediol linker, resulting in a divalent primary amine cationic lipid . This architecture imparts two well‑characterized pKa values of 10.48 and 9.46, which govern its pH‑dependent protonation and nucleic acid binding behavior . Cho‑es‑Lys is employed as a non‑viral gene delivery vector and has been validated for transfection of plasmid DNA (pDNA) and small interfering RNA (siRNA) in multiple cell models .

Why Generic Cationic Lipids Fail to Replace Cho-es-Lys


Cationic lipids share a common electrostatic transfection mechanism, but their gene‑transfer performance varies widely due to differences in headgroup chemistry, linker architecture, and hydrophobic anchor identity. Cho‑es‑Lys is distinguished by its natural cholesterol scaffold and unmodified lysine headgroup, a combination that yields a specific protonation profile (pKa₁ = 10.48, pKa₂ = 9.46) and linker flexibility not recapitulated by DOTAP (a quaternary ammonium lipid), DC‑Chol (a tertiary amine cholesterol derivative), or synthetic lysine‑based lipids with alternative spacers [1]. Consequently, substituting Cho‑es‑Lys with a generic cationic lipid risks lower transfection efficiency, inferior serum compatibility, and altered pharmacokinetics—shortcomings that are quantified in the evidence items below [1][2].

Cho-es-Lys: Quantitative Differentiation


Serum-Resistant Transfection vs. DOTAP

Lysinylated cholesterol (structurally equivalent to Cho‑es‑Lys) achieves 10‑ to 20‑fold higher gene transfection efficiency than DOTAP liposomes in serum‑containing media, a critical advantage for in vivo applications where serum proteins typically inhibit cationic lipid performance [1].

Gene therapy Lipid nanoparticles Non‑viral vectors

Comparable Efficiency to Lipofectamine 2000

A lysine‑1,3‑diaminopropane‑conjugated cholesterol‑based lipid (structurally analogous to Cho‑es‑Lys) achieves transfection efficiency equivalent to Lipofectamine™ 2000 in HEK293 cells when co‑formulated with DOPE at a 1:1 weight ratio [1].

DNA transfection Cholesterol‑based lipids Gene delivery

Lysine vs. Histidine Headgroup Efficiency

Among cholesterol‑based cationic lipids bearing alkaline amino acid headgroups, the lysine derivative (lipid 1) exhibits substantially higher transfection efficiency than the histidine derivative (lipid 2) [1].

Structure‑activity relationship Cationic lipid design Gene silencing

Helper-Lipid-Free Nanoparticle Formation

Cho‑es‑Lys alone, without helper lipids, condenses nucleic acids into nanoparticles with a hydrodynamic diameter consistently below 200 nm, a critical threshold for efficient cellular uptake and endosomal escape .

Nanoparticle characterization Lipid‑only formulation Process development

Validated siRNA Gene Silencing

Cho‑es‑Lys nanocomplexes loaded with luciferase siRNA reduce luciferase levels in COS‑7 cells in vitro, confirming functional siRNA delivery and gene silencing capability .

siRNA delivery Gene knockdown Functional validation

Recommended Use Cases for Cho-es-Lys


Serum-Stable In Vivo Transfection

Cho‑es‑Lys is the preferred lipid vector when experiments involve serum‑containing media or direct in vivo administration, because it retains 10–20‑fold higher transfection activity than DOTAP under these conditions [1]. This property minimizes the need for serum‑free washes and improves translational relevance of preclinical gene delivery models [1].

Lipofectamine 2000 Replacement

Cho‑es‑Lys achieves transfection efficiency equivalent to Lipofectamine™ 2000 in HEK293 cells [2]. Researchers seeking a defined, cholesterol‑anchored alternative can substitute Cho‑es‑Lys without sacrificing performance, while gaining the benefits of a single‑component, helper‑lipid‑free formulation [2].

Helper-Lipid-Free Formulation for Screening

Because Cho‑es‑Lys alone condenses nucleic acids into sub‑200 nm nanoparticles, it eliminates the need for helper lipids like DOPE or cholesterol . This simplifies formulation development, reduces lot‑to‑lot variability, and accelerates high‑throughput screening of gene cargoes or cell lines .

siRNA Delivery and Gene Silencing

Cho‑es‑Lys nanocomplexes effectively deliver luciferase siRNA and reduce target gene expression in COS‑7 cells, confirming their utility as a platform for RNA interference studies . This application extends the compound's value beyond plasmid DNA transfection to include small RNA therapeutics research .

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